molecular formula C17H17N3O B11462263 2-amino-3-(phenylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

2-amino-3-(phenylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

Cat. No.: B11462263
M. Wt: 279.34 g/mol
InChI Key: NMVZKDYVKBBPTJ-UHFFFAOYSA-N
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Description

2-AMINO-3-BENZOYL-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE: is a heterocyclic compound that features a unique structure combining a pyrroloazepine core with an amino and benzoyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-AMINO-3-BENZOYL-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This often includes the use of catalysts, controlled temperatures, and pressures to ensure efficient reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The benzoyl group can be substituted with various electrophiles or nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens, acids, and bases.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine: Research has shown potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound’s structure suggests it may interact with biological targets, making it a candidate for drug development.

Industry: In the chemical industry, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may have applications in polymers, dyes, and other industrial products.

Mechanism of Action

The mechanism by which 2-AMINO-3-BENZOYL-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE exerts its effects is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

  • 2-AMINO-3-BENZOYL-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
  • 2-AMINO-3-BENZOYL-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE
  • 2-AMINO-3-BENZOYL-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE

Uniqueness: The uniqueness of 2-AMINO-3-BENZOYL-5H,6H,7H,8H,9H-PYRROLO[1,2-A]AZEPINE-1-CARBONITRILE lies in its combination of a pyrroloazepine core with an amino and benzoyl substituent

Properties

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

2-amino-3-benzoyl-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-1-carbonitrile

InChI

InChI=1S/C17H17N3O/c18-11-13-14-9-5-2-6-10-20(14)16(15(13)19)17(21)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10,19H2

InChI Key

NMVZKDYVKBBPTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C(=C(N2CC1)C(=O)C3=CC=CC=C3)N)C#N

Origin of Product

United States

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